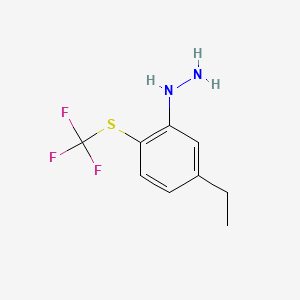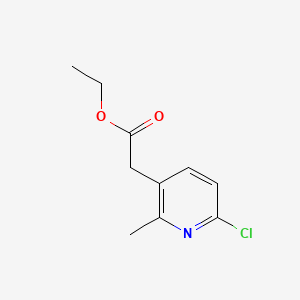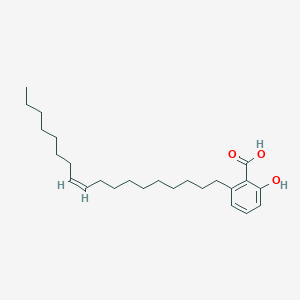
1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C9H11F3N2S and a molecular weight of 236.26 g/mol This compound is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 5-ethyl-2-(trifluoromethylthio)aniline with hydrazine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine moiety can participate in substitution reactions, forming hydrazones or other substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in the study of enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. The trifluoromethylthio group may enhance the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine include:
1-Phenyl-3-methyl-5-pyrazolone: Used in pharmaceuticals and known for its antioxidant properties.
1-Methyl-3-phenyl-5-pyrazolone: Another pyrazolone derivative with applications in medicine and industry.
Propriétés
Formule moléculaire |
C9H11F3N2S |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
[5-ethyl-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2S/c1-2-6-3-4-8(7(5-6)14-13)15-9(10,11)12/h3-5,14H,2,13H2,1H3 |
Clé InChI |
DEGVAXUHBLCILL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)SC(F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-3,4-dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14038176.png)

![(r)-1-(4-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)benzyl)piperidine-4-carboxylic acid](/img/structure/B14038190.png)





![(3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate](/img/structure/B14038238.png)

![4-[7'-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9'-spirobi[fluorene]-2'-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14038246.png)
![2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14038255.png)
